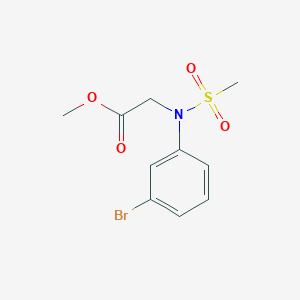

methyl 2-(3-bromo-N-methylsulfonylanilino)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

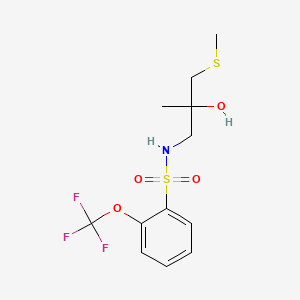

Methyl 2-(3-bromo-N-methylsulfonylanilino)acetate, also known as BMSA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. In recent years, BMSA has gained significant attention as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

Wissenschaftliche Forschungsanwendungen

Environmental Microbiology and Biochemistry

- Studies on methanogenic cultures have shown the incorporation of CO2 and formation of acetate during anaerobic metabolism of organic compounds, highlighting the role of sulfonate-containing compounds in microbial metabolic pathways (Roberts, Fedorak, & Hrudey, 1990). This research underscores the importance of sulfonate groups, as found in the compound of interest, in environmental biochemical processes.

Organic Chemistry

- Research into coenzyme M analogues, which share a sulfonate moiety with the compound , has contributed to our understanding of the enzymatic systems in methanogenic archaea. This work has implications for synthetic biology and the development of bio-inspired catalysts (Gunsalus, Romesser, & Wolfe, 1978).

- The study of herbicides and their mechanism of action, specifically through the inhibition of enzymes like acetolactate synthase, provides insight into the design of chemical compounds that selectively target biological pathways. Sulfonylurea compounds, which share functional group similarities with the subject compound, are highlighted for their specific enzyme inhibition (Chaleff & Mauvais, 1984).

Materials Science

- In the field of materials science, the development of hybrid nanomaterials incorporating ionic liquids demonstrates the utility of sulfonyl and methoxy functional groups in creating novel catalysts. These materials find applications in esterification reactions and organic synthesis, showcasing the versatility of such functional groups in catalysis (Hassan et al., 2017).

Analytical Techniques

- Isotachophoresis analysis of coenzyme M derivatives, including compounds with sulfonate groups, has been developed for the simultaneous determination of multiple components, demonstrating the analytical applications of these compounds in biochemistry and environmental science (Hermans, Hutten, van der Drift, & Vogels, 1980).

Eigenschaften

IUPAC Name |

methyl 2-(3-bromo-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPNEBRJBGCJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3-bromophenyl)-N-(methylsulfonyl)glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2678362.png)

![N-(3-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678363.png)

![N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2678365.png)

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(3,5-dimethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2678367.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2678375.png)

![2-Bromo-4,6-dimethylbenzo[d]thiazole](/img/structure/B2678376.png)